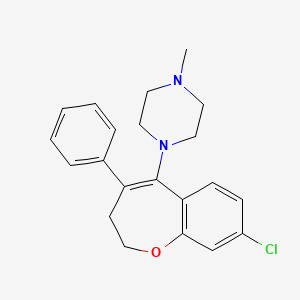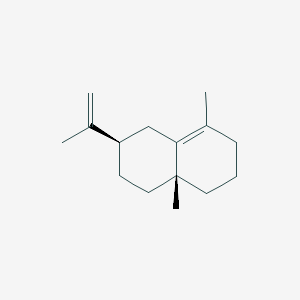
FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) typically involves the reaction of 2-(2,4-difluorophenyl)pyridine with iridium chloride hydrate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the ligands is replaced by another ligand under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of various iridium (III) complexes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of phosphorescent OLEDs for display and lighting technologies
Mecanismo De Acción
The mechanism of action of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) involves its ability to act as a ligand, coordinating with metal centers such as iridium. This coordination facilitates various photophysical and photochemical processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems and the emission of light in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- Bis(2-(4,6-difluorophenyl)pyridinato)iridium (III)
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) stands out due to its specific ligand structure, which imparts unique photophysical properties. This makes it particularly effective in applications requiring high-efficiency blue-light emission, such as in OLEDs .
Propiedades
Número CAS |
1219078-44-0 |
|---|---|
Fórmula molecular |
C28H16F4IrN7 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






